A Comprehensive Technical Guide to the Synthesis and Characterization of Trihexyltetradecylphosphonium Chloride
A Comprehensive Technical Guide to the Synthesis and Characterization of Trihexyltetradecylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of trihexyltetradecylphosphonium (B14245789) chloride, a versatile ionic liquid with significant potential in various scientific and industrial applications, including drug development. This document details the experimental protocols for its preparation and outlines the key analytical techniques used for its characterization, presenting quantitative data in accessible formats.
Introduction
Trihexyltetradecylphosphonium chloride, often referred to by the commercial name Cyphos® IL 101, is a quaternary phosphonium (B103445) salt that exists as a liquid at room temperature. Its unique physicochemical properties, such as high thermal stability, low vapor pressure, and tunable solubility, make it a subject of considerable interest.[1] In the realm of drug development, its potential applications include use as a phase-transfer catalyst in organic synthesis, a solubilizing agent for poorly soluble active pharmaceutical ingredients (APIs), and a component in novel drug delivery systems.[2] This guide serves as a practical resource for researchers aiming to synthesize and characterize this important compound.
Synthesis of Trihexyltetradecylphosphonium Chloride
The most common and industrially practiced method for the synthesis of trihexyltetradecylphosphonium chloride is the quaternization of a tertiary phosphine (B1218219) with a haloalkane.[1] This is a type of nucleophilic substitution reaction (SN2).
Synthesis Workflow
The synthesis process involves the reaction of trihexylphosphine (B1293673) with 1-chlorotetradecane (B127486).
Caption: Synthesis workflow for trihexyltetradecylphosphonium chloride.
Experimental Protocol
The following protocol is based on established industrial preparation methods.[3]
Materials:
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Trihexylphosphine
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1-Chlorotetradecane
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Nitrogen gas (for inert atmosphere)
Equipment:
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Reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet/outlet
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Heating mantle
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Vacuum pump and distillation apparatus
Procedure:
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To a reaction vessel, add one equivalent of trihexylphosphine.
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Add one equivalent of 1-chlorotetradecane to the trihexylphosphine.
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Under a nitrogen atmosphere, heat the reaction mixture to 140°C.
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Maintain the temperature and stir the mixture vigorously for 12 hours.
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After the reaction is complete, cool the mixture to room temperature.
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Purify the product by vacuum stripping to remove any volatile components, such as unreacted starting materials and potential side products like hexene and tetradecene isomers.
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The resulting product is a clear, pale yellow liquid. A yield of approximately 98% can be expected.[3]
Characterization of Trihexyltetradecylphosphonium Chloride
Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized trihexyltetradecylphosphonium chloride.
Physical and Chemical Properties
A summary of the key physical and chemical properties is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₃₂H₆₈ClP | [2] |
| Molecular Weight | 519.31 g/mol | |
| Appearance | Clear to pale yellow liquid | [3] |
| Density | 0.895 g/mL at 20°C | |
| Viscosity | 1631 - 1824 cP at 25°C | [4][5] |
| Melting Point | Less than room temperature | [5] |
| Purity | ≥95.0% (by NMR) | |
| Solubility | Soluble in organic solvents; immiscible with water.[6] Soluble in carbon dioxide.[4] | [4][6] |
Spectroscopic Characterization
NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.
31P NMR:
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A single peak is expected in the 31P NMR spectrum, confirming the presence of a single phosphonium species.
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The chemical shift (δ) is reported to be approximately 33.04 ppm.
1H and 13C NMR:
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The 1H and 13C NMR spectra will show characteristic signals for the hexyl and tetradecyl alkyl chains.
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The proton signals will appear in the upfield region (typically 0.8 - 2.5 ppm), corresponding to the methyl and methylene (B1212753) groups.
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Similarly, the carbon signals will be observed in the aliphatic region of the 13C NMR spectrum.
Mass spectrometry is used to confirm the molecular weight of the cation.
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Cation (Trihexyltetradecylphosphonium): [C₃₂H₆₈P]⁺
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Expected m/z: 483.5053[5]
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Fragmentation patterns can provide further structural information.
Thermal Analysis
Thermogravimetric analysis (TGA) is employed to determine the thermal stability of the ionic liquid.
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The onset of decomposition for trihexyltetradecylphosphonium chloride is reported to be between 309°C and 320°C.
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The thermal stability is influenced by the atmosphere, with a lower decomposition temperature observed in the presence of air compared to an inert nitrogen atmosphere. The decomposition in air can lead to the formation of stable phosphine oxides.
Logical Relationships in Characterization
The characterization process follows a logical progression to confirm the successful synthesis of the target compound.
Caption: Logical relationships in the characterization process.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of trihexyltetradecylphosphonium chloride. The provided experimental protocol, coupled with the comprehensive characterization data, offers a valuable resource for researchers in academia and industry. The unique properties of this ionic liquid warrant its further investigation for a wide range of applications, particularly in the fields of catalysis and pharmaceutical sciences. Adherence to the described methodologies will ensure the reliable preparation and validation of this important compound for research and development purposes.
References
- 1. Oxygen-Containing Quaternary Phosphonium Salts (oxy-QPSs): Synthesis, Properties, and Cellulose Dissolution [mdpi.com]
- 2. Trihexyltetradecylphosphonium chloride | C32H68ClP | CID 11375816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Long sought synthesis of quaternary phosphonium salts from phosphine oxides: inverse reactivity approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Trihexyl(tetradecyl)phosphonium | C32H68P+ | CID 11181837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
